N-(4-Ethoxyphenyl)benzenesulfonamide

Lipophilicity Physicochemical Properties Permeability

N-(4-Ethoxyphenyl)benzenesulfonamide (CAS 24230-22-6) is an organic compound belonging to the arylsulfonamide class, characterized by a sulfonyl group (SO₂) linked to an amine, with one of the sulfonyl substituents being an aryl group. It has the molecular formula C₁₄H₁₅NO₃S and a molecular weight of 277.34 g/mol.

Molecular Formula C14H15NO3S
Molecular Weight 277.34
CAS No. 24230-22-6
Cat. No. B2671986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Ethoxyphenyl)benzenesulfonamide
CAS24230-22-6
Molecular FormulaC14H15NO3S
Molecular Weight277.34
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C14H15NO3S/c1-2-18-13-10-8-12(9-11-13)15-19(16,17)14-6-4-3-5-7-14/h3-11,15H,2H2,1H3
InChIKeyRQTPGMUKYNLRHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Ethoxyphenyl)benzenesulfonamide (CAS 24230-22-6) Procurement Guide: Compound Class and Key Identifiers


N-(4-Ethoxyphenyl)benzenesulfonamide (CAS 24230-22-6) is an organic compound belonging to the arylsulfonamide class, characterized by a sulfonyl group (SO₂) linked to an amine, with one of the sulfonyl substituents being an aryl group [1]. It has the molecular formula C₁₄H₁₅NO₃S and a molecular weight of 277.34 g/mol . The compound is a benzenesulfonamide derivative, which are known for diverse applications in medicinal chemistry and industrial processes .

N-(4-Ethoxyphenyl)benzenesulfonamide: Why Simple Analog Substitution is Not Advisable


Direct substitution of N-(4-Ethoxyphenyl)benzenesulfonamide with other benzenesulfonamide derivatives, such as N-(4-methoxyphenyl)benzenesulfonamide or N-phenylbenzenesulfonamide, is not scientifically sound due to quantifiable differences in key molecular properties that influence experimental outcomes. While the class of sulfonamides is broad, the specific substitution pattern—the 4-ethoxyphenyl group on the sulfonamide nitrogen—directly alters critical parameters like lipophilicity (XLogP3), hydrogen bonding potential, and molecular weight [1]. These differences can affect solubility, permeability, and target binding affinity in biological assays or performance in materials science applications. This guide provides the specific, verifiable evidence required for informed selection and procurement.

Quantitative Differentiation of N-(4-Ethoxyphenyl)benzenesulfonamide from Key Analogs


Lipophilicity Differentiation: N-(4-Ethoxyphenyl) vs. N-(4-Methoxyphenyl) and N-Phenyl Analogs

N-(4-Ethoxyphenyl)benzenesulfonamide demonstrates a higher computed lipophilicity (XLogP3 = 2.6) compared to its 4-methoxy analog (XLogP3 = 2.2) [1]. This quantifiable difference arises from the larger and more hydrophobic ethoxy substituent. The unsubstituted N-phenylbenzenesulfonamide analog has an XLogP3 of 2.6, identical to the target compound, but lacks the hydrogen bonding potential of the ethoxy oxygen [2].

Lipophilicity Physicochemical Properties Permeability Drug Design

Hydrogen Bond Acceptor Differentiation: Impact on Intermolecular Interactions

The target compound possesses four hydrogen bond acceptors (HBAs) due to the sulfonamide group (O=S=O, N) and the ethoxy oxygen [1]. In contrast, the unsubstituted analog N-phenylbenzenesulfonamide has only three HBAs, as it lacks the ethoxy oxygen [2]. This quantitative difference in HBA count directly impacts the compound's ability to engage in intermolecular hydrogen bonding, influencing crystal packing, solubility in polar solvents, and potential interactions with biological targets.

Hydrogen Bonding Crystal Engineering Solubility Molecular Recognition

Topological Polar Surface Area (TPSA) Consistency and Its Procurement Implication

N-(4-Ethoxyphenyl)benzenesulfonamide and its 4-methoxy analog share an identical TPSA of 63.8 Ų [1][2]. This parameter, which correlates with passive membrane permeability, is dominated by the sulfonamide group. While TPSA is unchanged, the higher lipophilicity (XLogP3 = 2.6 vs. 2.2) of the target compound means it has a higher LogP for a given TPSA, a combination that can be favorable for crossing biological membranes [1][2]. The unsubstituted analog has a slightly lower TPSA (54.8 Ų) and a lower molecular weight (233.29 g/mol) [3].

Polar Surface Area Bioavailability Membrane Permeability ADME

Analytical Purity and Quality Control: A Key Differentiator for Reproducible Research

For procurement, the availability of a product with a defined, high purity (98%) and verified by multiple analytical methods (NMR, HPLC, GC) is a critical differentiator . While many sulfonamide analogs are available as research chemicals, the provision of batch-specific quality control data ensures reproducibility in synthesis and biological assays. This level of analytical characterization is not consistently provided for all close analogs from all vendors, making it a tangible selection criterion.

Analytical Chemistry Purity Quality Control Reproducibility

Recommended Application Scenarios for N-(4-Ethoxyphenyl)benzenesulfonamide Based on Differential Evidence


Use in Cellular Assays Requiring Enhanced Membrane Permeability

The higher lipophilicity (XLogP3 = 2.6) of N-(4-Ethoxyphenyl)benzenesulfonamide, compared to its 4-methoxy analog (XLogP3 = 2.2), suggests it is a more suitable candidate for cell-based assays where passive diffusion across the cell membrane is a limiting factor [1][2]. This property may be advantageous when screening for intracellular target engagement.

Building Block for Complex Molecule Synthesis Requiring Defined Hydrogen Bonding

The presence of four hydrogen bond acceptors (HBAs) in N-(4-Ethoxyphenyl)benzenesulfonamide provides distinct opportunities for supramolecular assembly and crystal engineering, compared to the unsubstituted analog which has only three HBAs [1][2]. This makes it a valuable building block for the synthesis of more complex molecules where specific intermolecular interactions are desired.

Reference Standard for Physicochemical Property Studies in a Sulfonamide Series

The unique combination of TPSA (63.8 Ų) and XLogP3 (2.6) for N-(4-Ethoxyphenyl)benzenesulfonamide makes it a useful reference compound in studies investigating the structure-property relationships of sulfonamide derivatives [1][2]. Its properties can serve as a benchmark for understanding how substituent modifications impact lipophilicity and polarity in a congeneric series.

Material Science Applications Leveraging Lipophilicity and Molecular Weight

The specific molecular weight (277.34 g/mol) and lipophilicity profile of N-(4-Ethoxyphenyl)benzenesulfonamide distinguish it from lighter, less lipophilic analogs [1]. This can be critical in material science applications, such as the formulation of liquid crystals or the design of hydrophobic coatings, where precise control over molecular properties is essential for performance.

Technical Documentation Hub

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